![molecular formula C21H20O8 B012228 2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one CAS No. 103654-49-5](/img/structure/B12228.png)
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one, commonly known as 'piceatannol', is a naturally occurring polyphenolic compound found in various plants such as grapes, passion fruit, and rhubarb. It is a derivative of resveratrol, a well-known antioxidant found in red wine. Piceatannol has been extensively studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
Piceatannol exerts its effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the activity of various enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs).
Effets Biochimiques Et Physiologiques
Piceatannol has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
In addition, piceatannol has been found to improve insulin sensitivity and reduce blood glucose levels. It also has neuroprotective properties and may help prevent age-related cognitive decline.
Avantages Et Limitations Des Expériences En Laboratoire
Piceatannol has several advantages for lab experiments. It is a naturally occurring compound, making it easy to obtain and study. It also has a relatively low toxicity, making it safe for use in cell culture and animal studies.
However, there are also limitations to using piceatannol in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some studies.
Orientations Futures
There are several future directions for research on piceatannol. One area of interest is its potential as a treatment for diabetes. Further studies are needed to determine the optimal dosage and administration of piceatannol for diabetes treatment.
Another area of interest is the potential use of piceatannol in cancer prevention and treatment. More research is needed to determine the mechanisms of action of piceatannol in cancer cells and to identify the most effective dosages and treatment regimens.
Finally, there is potential for piceatannol to be used in the development of anti-aging treatments. Further studies are needed to determine the effectiveness of piceatannol in preventing age-related cognitive decline and other age-related diseases.
Méthodes De Synthèse
Piceatannol can be synthesized from resveratrol through a process called methylation. This involves the addition of three methyl groups to the hydroxyl groups of resveratrol, resulting in the formation of piceatannol. The synthesis of piceatannol can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis.
Applications De Recherche Scientifique
Piceatannol has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that piceatannol exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been found to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.
In addition, piceatannol has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes. It also has neuroprotective properties and may help prevent age-related cognitive decline.
Propriétés
Numéro CAS |
103654-49-5 |
|---|---|
Nom du produit |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one |
Formule moléculaire |
C21H20O8 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C21H20O8/c1-10-14(6-5-11-7-12(22)9-13(23)8-11)29-18-15(16(10)24)17(25)19(26-2)21(28-4)20(18)27-3/h5-9,22-23,25H,1-4H3/b6-5+ |
Clé InChI |
OUTWDDOLLXVXMF-AATRIKPKSA-N |
SMILES isomérique |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)/C=C/C3=CC(=CC(=C3)O)O |
SMILES |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)C=CC3=CC(=CC(=C3)O)O |
SMILES canonique |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)C=CC3=CC(=CC(=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



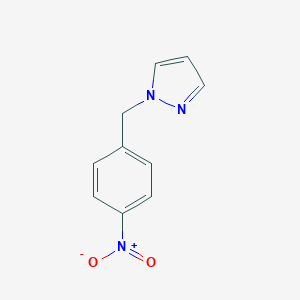
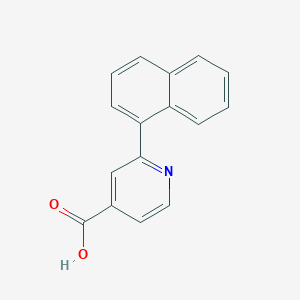
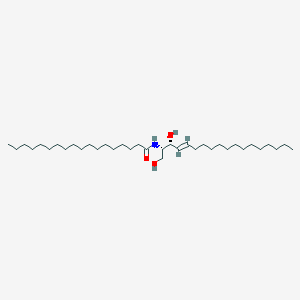
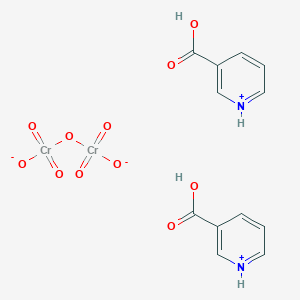
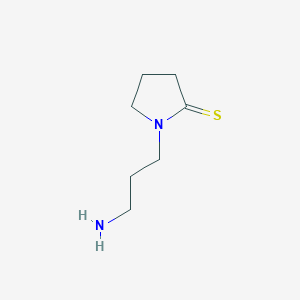
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
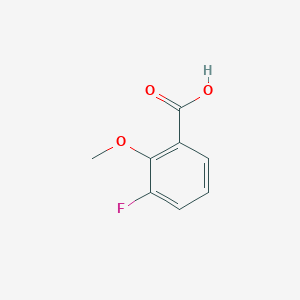
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
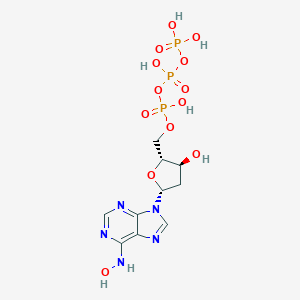
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
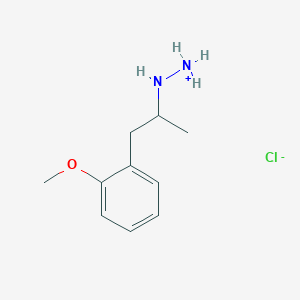
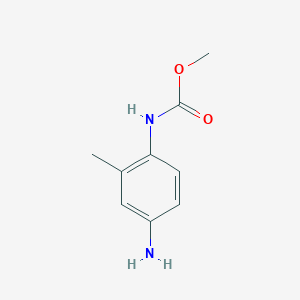
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)